Silanetetramine, N,N',N'',N'''-tetrakis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H32N4Si. It contains 49 atoms, including 32 hydrogen atoms, 12 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- involves several methods. One common approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of various derivatives. Industrial production methods often involve solvent-free reactions or fusion techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . The major products formed from these reactions are typically N-substituted cyanoacetamide compounds, which are valuable intermediates in the synthesis of biologically active heterocyclic moieties .
Wissenschaftliche Forschungsanwendungen
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of complex organic compounds. In biology and medicine, it serves as a building block for the development of novel therapeutic agents. Industrially, it is utilized in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- can be compared with other similar compounds such as Silanetetramine, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-(1-methylethyl)- and Silanetetramine, N,N,N’,N’,N’‘,N’‘,n’‘’,n’‘’-octaethyl- . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- lies in its specific substituents, which confer distinct reactivity and functionality .
Eigenschaften
CAS-Nummer |
14970-96-8 |
---|---|
Molekularformel |
C12H32N4Si |
Molekulargewicht |
260.49 g/mol |
IUPAC-Name |
N-tris(propan-2-ylamino)silylpropan-2-amine |
InChI |
InChI=1S/C12H32N4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-16H,1-8H3 |
InChI-Schlüssel |
VNMBJNWLHSWTBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N[Si](NC(C)C)(NC(C)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.